molecular formula C16H32O6 B15285332 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl octanoate CAS No. 68415-68-9

2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl octanoate

Cat. No.: B15285332
CAS No.: 68415-68-9
M. Wt: 320.42 g/mol
InChI Key: ZNTIHUNBZVIFHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PEG4 Monooctanoate typically involves the esterification of polyethylene glycol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of PEG4 Monooctanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

PEG4 Monooctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Mechanism of Action

The mechanism of action of PEG4 Monooctanoate involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The PEG chain provides hydrophilicity, while the monooctanoate group offers hydrophobicity, allowing the compound to act as an effective surfactant and emulsifier. This dual functionality enables PEG4 Monooctanoate to stabilize emulsions, enhance solubility, and improve the delivery of active ingredients in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PEG4 Monooctanoate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both solubility and emulsification. Its relatively short PEG chain and medium-length fatty acid group provide a versatile compound for various scientific and industrial uses .

Properties

CAS No.

68415-68-9

Molecular Formula

C16H32O6

Molecular Weight

320.42 g/mol

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl octanoate

InChI

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-16(18)22-15-14-21-13-12-20-11-10-19-9-8-17/h17H,2-15H2,1H3

InChI Key

ZNTIHUNBZVIFHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCOCCOCCOCCO

Origin of Product

United States

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